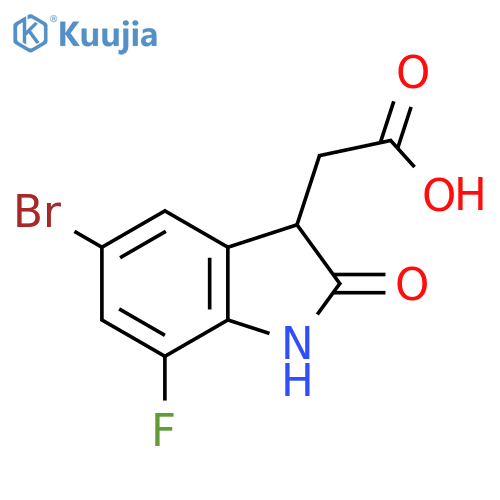

Cas no 2137697-03-9 (1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)

2137697-03-9 structure

商品名:1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-

CAS番号:2137697-03-9

MF:C10H7BrFNO3

メガワット:288.069885492325

CID:5257438

1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-

-

- インチ: 1S/C10H7BrFNO3/c11-4-1-5-6(3-8(14)15)10(16)13-9(5)7(12)2-4/h1-2,6H,3H2,(H,13,16)(H,14,15)

- InChIKey: WIZANYBNMNRTHS-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(Br)C=C2F)C(CC(O)=O)C1=O

1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-374806-0.5g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 0.5g |

$1207.0 | 2025-03-16 | |

| Enamine | EN300-374806-0.05g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 0.05g |

$1056.0 | 2025-03-16 | |

| Enamine | EN300-374806-0.25g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 0.25g |

$1156.0 | 2025-03-16 | |

| Enamine | EN300-374806-0.1g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 0.1g |

$1106.0 | 2025-03-16 | |

| Enamine | EN300-374806-5.0g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 5.0g |

$3645.0 | 2025-03-16 | |

| Enamine | EN300-374806-10.0g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 10.0g |

$5405.0 | 2025-03-16 | |

| Enamine | EN300-374806-1.0g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 1.0g |

$1256.0 | 2025-03-16 | |

| Enamine | EN300-374806-2.5g |

2-(5-bromo-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

2137697-03-9 | 95.0% | 2.5g |

$2464.0 | 2025-03-16 |

1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo- 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2137697-03-9 (1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬